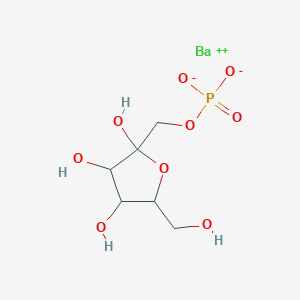

Fructose-1-phosphate Barium Salt

Description

BenchChem offers high-quality Fructose-1-phosphate Barium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose-1-phosphate Barium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

34079-63-5 |

|---|---|

Molecular Formula |

C6H11BaO9P |

Molecular Weight |

395.45 g/mol |

IUPAC Name |

barium(2+);[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2 |

InChI Key |

FFIAPLNALYDYQK-UHFFFAOYSA-L |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Fructose-1-Phosphate in Hepatic Metabolism: A Technical Guide

Abstract

Fructose-1-phosphate (F1P) stands as a central and potent metabolic intermediate within the liver, orchestrating a complex network of regulatory signals that extend far beyond its immediate catabolic pathway. The rapid, unregulated phosphorylation of fructose to F1P by fructokinase sets in motion a cascade of events with profound implications for hepatic glucose, lipid, and purine metabolism. This technical guide provides an in-depth exploration of the biological roles of F1P in the liver, from its generation and degradation to its allosteric control over key metabolic enzymes. We will delve into the pathophysiological consequences of F1P accumulation, as seen in hereditary fructose intolerance, and its contribution to the pathogenesis of non-alcoholic fatty liver disease (NAFLD). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic node and its therapeutic potential.

Introduction: The Unregulated Gateway of Fructose Metabolism

Unlike glucose, whose entry into glycolysis is tightly regulated by hormones and allosteric feedback, fructose metabolism in the liver is characterized by a rapid and largely uncontrolled initial step.[1] Upon transport into hepatocytes, primarily via GLUT2 and GLUT5 transporters, fructose is swiftly phosphorylated to fructose-1-phosphate (F1P) by fructokinase (also known as ketohexokinase, KHK).[2][3] This reaction consumes ATP and proceeds with a high maximum velocity (Vmax), effectively trapping fructose within the hepatocyte as F1P.[4][5] This initial, unregulated phosphorylation is the primary driver of the significant metabolic perturbations associated with high fructose consumption.

The Metabolic Crossroads: Synthesis and Catabolism of Fructose-1-Phosphate

The fate of F1P is a critical determinant of its downstream effects. The key enzyme responsible for its cleavage is aldolase B, an isoenzyme predominantly expressed in the liver, kidney, and small intestine.[6][7]

2.1. Synthesis of Fructose-1-Phosphate:

-

Enzyme: Fructokinase (Ketohexokinase, KHK)

-

Reaction: Fructose + ATP → Fructose-1-Phosphate + ADP

-

Significance: This rapid phosphorylation leads to a significant depletion of intracellular ATP and inorganic phosphate (Pi).[8][9]

2.2. Catabolism of Fructose-1-Phosphate:

-

Enzyme: Aldolase B

-

Reaction: Fructose-1-Phosphate ⇌ Dihydroxyacetone Phosphate (DHAP) + Glyceraldehyde

-

Significance: Aldolase B cleaves the six-carbon F1P into two three-carbon triose phosphates. DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde requires further phosphorylation to glyceraldehyde-3-phosphate by triose kinase to enter these pathways.[4][7]

The unique nature of this pathway, bypassing the main regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), means that fructose provides a rapid and substantial influx of triose phosphates, which can be shunted towards various metabolic fates.[1]

Fructose-1-Phosphate as a Master Metabolic Regulator

Beyond its role as a substrate, F1P exerts significant allosteric control over several key enzymes, thereby influencing major metabolic pathways in the liver.

3.1. Regulation of Glucokinase:

F1P is a potent allosteric activator of glucokinase (GK), the primary enzyme responsible for glucose phosphorylation in the liver.[1] Glucokinase activity is modulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state at low glucose concentrations.[10][11] F1P promotes the dissociation of GK from GKRP, leading to the translocation of GK to the cytoplasm and an increase in its activity.[1][12] This mechanism suggests that fructose can enhance the liver's capacity to take up and metabolize glucose.

3.2. Inhibition of Glycogenolysis:

The accumulation of F1P has been shown to allosterically inhibit glycogen phosphorylase, the key enzyme in glycogen breakdown.[1][4] This inhibition of glycogenolysis, coupled with the provision of precursors for glycogen synthesis, contributes to an increase in hepatic glycogen stores following fructose consumption.[13]

3.3. Interplay with Purine Metabolism and Uric Acid Production:

The rapid consumption of ATP during the phosphorylation of fructose to F1P leads to an accumulation of AMP.[8][14] This increase in AMP, coupled with the depletion of inorganic phosphate, activates AMP deaminase, which converts AMP to inosine monophosphate (IMP).[11][14] IMP is further catabolized through the purine degradation pathway, culminating in the production of uric acid by xanthine oxidase.[15][16] This fructose-induced hyperuricemia is a significant factor in the development of metabolic syndrome.[17]

Pathophysiological Implications of Dysregulated Fructose-1-Phosphate Metabolism

The central role of F1P in hepatic metabolism means that its dysregulation has severe consequences, as exemplified by both genetic disorders and diet-induced metabolic diseases.

4.1. Hereditary Fructose Intolerance (HFI): A Genetic Block in F1P Metabolism

HFI is an autosomal recessive disorder caused by a deficiency in aldolase B.[18][19] In affected individuals, the ingestion of fructose leads to a massive accumulation of F1P in the liver, kidney, and small intestine.[5][6] This accumulation has several toxic effects:

-

ATP Depletion and Phosphate Trapping: The sequestration of phosphate in the form of F1P leads to a severe depletion of intracellular inorganic phosphate and a subsequent drop in ATP levels.[18][20]

-

Inhibition of Glycogenolysis and Gluconeogenesis: The accumulation of F1P and the depletion of ATP inhibit both glycogen breakdown and the synthesis of new glucose, leading to severe hypoglycemia after fructose ingestion.[4][20]

-

Hepatotoxicity: The toxic accumulation of F1P results in liver cell injury and dysfunction, which can progress to cirrhosis if fructose is not eliminated from the diet.[6][18]

4.2. Non-Alcoholic Fatty Liver Disease (NAFLD): A Fuel for De Novo Lipogenesis

Excessive dietary fructose is a major contributor to the development and progression of NAFLD.[21] The rapid and unregulated production of triose phosphates from F1P provides a substantial carbon source for de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. This leads to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of NAFLD. Fructose metabolism also induces endoplasmic reticulum stress and inflammation, further promoting the progression of NAFLD to non-alcoholic steatohepatitis (NASH).

Experimental Models and Methodologies

The study of F1P and its metabolic consequences relies on a variety of in vitro and in vivo models and analytical techniques.

5.1. Animal Models:

-

Fructose-Fed Rodent Models: Feeding mice or rats high-fructose diets is a common method to induce features of metabolic syndrome, including insulin resistance, hyperlipidemia, and NAFLD.[6] Diets can range from fructose-supplemented drinking water to specially formulated high-fructose, high-fat diets to more closely mimic human dietary patterns.[1]

5.2. Cellular Models:

-

Primary Hepatocytes: Isolated primary hepatocytes provide a valuable in vitro system to study the direct effects of fructose on hepatic metabolism, including DNL and glycolysis, in a controlled environment.[15]

5.3. Key Experimental Protocols:

-

Quantification of Hepatic De Novo Lipogenesis (DNL): DNL can be assessed by measuring the incorporation of stable isotopes, such as 13C-acetate or deuterated water, into newly synthesized fatty acids.[12] These labeled fatty acids, incorporated into triglycerides and secreted as very-low-density lipoproteins (VLDL), can be quantified using gas chromatography-mass spectrometry (GC-MS).

-

Measurement of Hepatic ATP and Inorganic Phosphate: 31P-Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including ATP and inorganic phosphate, in the liver.[16][21] This method is particularly useful for studying the dynamic changes in hepatic energy status in response to a fructose challenge.

-

Aldolase B Activity Assay: The enzymatic activity of aldolase B can be measured in liver homogenates using a colorimetric assay.[20] This assay typically involves a series of coupled enzymatic reactions that ultimately lead to the production of a chromophore that can be quantified spectrophotometrically.

-

Analysis of Glucokinase Translocation: The subcellular localization of glucokinase and its regulatory protein (GKRP) can be visualized and quantified in hepatocytes using immunofluorescence microscopy and high-content imaging techniques.

Visualizations

Diagrams

Caption: Overview of hepatic fructose metabolism and the central role of Fructose-1-Phosphate.

Caption: Pathophysiology of Hereditary Fructose Intolerance (HFI).

Data Tables

Table 1: Key Enzymes in Hepatic Fructose-1-Phosphate Metabolism

| Enzyme | Gene | Substrate(s) | Product(s) | Key Regulatory Aspects | Associated Pathology |

| Fructokinase (KHK) | KHK | Fructose, ATP | Fructose-1-Phosphate, ADP | High Vmax, not significantly regulated by hormones or allosteric effectors. | Essential Fructosuria (benign) |

| Aldolase B | ALDOB | Fructose-1-Phosphate | DHAP, Glyceraldehyde | - | Hereditary Fructose Intolerance (HFI) |

| Triose Kinase | TKFC | Glyceraldehyde, ATP | Glyceraldehyde-3-Phosphate, ADP | - | - |

| Glucokinase (GK) | GCK | Glucose, ATP | Glucose-6-Phosphate, ADP | Activated by Fructose-1-Phosphate via dissociation from GKRP. | MODY2 |

| Glycogen Phosphorylase | PYGL | Glycogen, Pi | Glucose-1-Phosphate | Allosterically inhibited by Fructose-1-Phosphate. | Glycogen Storage Diseases |

| AMP Deaminase | AMPD1, AMPD2, AMPD3 | AMP | IMP, Ammonia | Activated by low inorganic phosphate. | Hyperuricemia, Gout |

Conclusion

Fructose-1-phosphate is a critical signaling molecule and metabolic intermediate in the liver, wielding significant influence over a broad spectrum of metabolic pathways. Its rapid, unregulated formation from dietary fructose can overwhelm hepatic metabolic capacity, leading to a cascade of detrimental effects, including ATP depletion, increased de novo lipogenesis, and hyperuricemia. Understanding the multifaceted roles of F1P is paramount for elucidating the mechanisms underlying fructose-induced metabolic diseases and for the development of novel therapeutic strategies targeting this key metabolic hub. Further research into the precise quantification of F1P in various physiological and pathological states, along with a deeper understanding of its allosteric interactions, will undoubtedly pave the way for innovative interventions to combat the growing epidemic of metabolic disorders.

References

-

Nakagawa, T., Lanaspa, M. A., Millan, I. S., Fini, M. A., & Johnson, R. J. (2020). Fructose in the development of metabolic syndrome: from molecules to clinical trials. Journal of Clinical Investigation, 130(7), 3453-3461. [Link]

-

Softic, S., Cohen, D. E., & Kahn, C. R. (2016). Role of dietary fructose and hepatic de novo lipogenesis in fatty liver disease. Drug Discovery Today, 21(5), 769-779. [Link]

-

Perez-Pozo, S. E., Schold, J., Nakagawa, T., Sanchez-Lozada, L. G., Johnson, R. J., & Lillo, J. L. (2010). Excessive fructose intake induces the features of metabolic syndrome in healthy adult men: role of uric acid in the hypertensive response. International journal of obesity (2005), 34(7), 1174–1182. [Link]

-

Lambertz, J., Weiskirchen, S., Landert, S., & Weiskirchen, R. (2017). Fructose: A Dietary Sugar in Crosstalk with Microbiota Contributing to the Development and Progression of Non-Alcoholic Fatty Liver Disease. Frontiers in immunology, 8, 1159. [Link]

-

Ali, M., Rellos, P., & Cox, T. M. (1998). Hereditary fructose intolerance. Journal of medical genetics, 35(5), 353–365. [Link]

-

Jensen, T., Abdelmalek, M. F., Sullivan, S., Nadeau, K. J., Green, M., Roncal, C., Nakagawa, T., Kuwabara, M., Sato, Y., Kang, D. H., Tolan, D. R., Sanchez-Lozada, L. G., & Johnson, R. J. (2018). Fructose and sugar: A major mediator of non-alcoholic fatty liver disease. Journal of hepatology, 68(5), 1063–1075. [Link]

-

Jegatheesan, P., & De Bandt, J. P. (2017). Fructose and NAFLD: The Multifaceted Aspects of Fructose Metabolism. Nutrients, 9(3), 230. [Link]

-

Steinmann, B., & Gitzelmann, R. (1981). The diagnosis of hereditary fructose intolerance. Helvetica paediatrica acta, 36(4), 297–316. [Link]

-

Cox, T. M. (1994). Aldolase B and fructose intolerance. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(1), 62–71. [Link]

-

Ter Horst, K. W., & Serlie, M. J. (2017). Fructose consumption, lipogenesis, and non-alcoholic fatty liver disease. Nutrients, 9(9), 981. [Link]

-

Tappy, L., & Lê, K. A. (2010). Metabolic effects of fructose and the worldwide increase in obesity. Physiological reviews, 90(1), 23–46. [Link]

-

Sánchez-Lozada, L. G., Le, M., Segal, M., & Johnson, R. J. (2007). How safe is fructose for persons with or without diabetes?. The American journal of clinical nutrition, 86(4), 885-6. [Link]

-

Hellerstein, M. K., Schwarz, J. M., & Neese, R. A. (1996). Regulation of hepatic de novo lipogenesis in humans. Annual review of nutrition, 16, 523–557. [Link]

-

Shulman, G. I. (2014). Ectopic fat in insulin resistance, dyslipidemia, and cardiometabolic disease. The New England journal of medicine, 371(12), 1131–1141. [Link]

-

Van Schaftingen, E., Detheux, M., & Veiga da Cunha, M. (1994). Short-term control of glucokinase activity: role of a regulatory protein. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(6), 414–419. [Link]

-

Youn, J. H., & Youn, M. S. (2013). Fructose and the liver. Diabetes & metabolism journal, 37(2), 103–109. [Link]

-

Diggle, C. P., Shires, M., Leitch, D., Brooke, D., Carr, I. M., Markham, A. F., & Hayward, B. E. (2009). Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme. Journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 57(8), 763–774. [Link]

-

Agius, L., & Peak, M. (1992). The role of fructose 1-phosphate in the stimulation of glucokinase by fructose in rat hepatocytes. The Biochemical journal, 287 ( Pt 1)(Pt 1), 161–167. [Link]

-

Lanaspa, M. A., Sanchez-Lozada, L. G., Cicerchi, C., Li, N., Roncal-Jimenez, C. A., Ishimoto, T., Le, M., Garcia, G. E., Thomas, J. B., Rivard, C. J., Andres-Hernando, A., & Johnson, R. J. (2012). Uric acid-induced stimulation of local angiotensin system in the heart and metabolic syndrome. American journal of physiology. Heart and circulatory physiology, 302(5), H1113–H1122. [Link]

-

Iles, R. A., Griffiths, J. R., Stevens, A. N., Gadian, D. G., & Porteous, R. (1980). Effects of fructose on the energy metabolism of the liver. A 31P-n.m.r. study. The Biochemical journal, 192(1), 191–202. [Link]

-

Lanaspa, M. A., Cicerchi, C., Garcia, G., Li, N., Roncal-Jimenez, C. A., Rivard, C. J., Hunter, B., Andres-Hernando, A., & Johnson, R. J. (2012). Counteracting roles of AMP deaminase and AMP kinase in the development of fatty liver. PloS one, 7(11), e48801. [Link]

-

Gopher, A., Vaisman, N., Mandel, H., & Lapidot, A. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences of the United States of America, 87(14), 5449–5453. [Link]

-

Van den Berghe, G. (1986). Fructose: metabolism and metabolic effects. World review of nutrition and dietetics, 47, 1–32. [Link]

-

de la Iglesia, N., Veiga-da-Cunha, M., Van Schaftingen, E., Guinovart, J. J., & Ferrer, J. C. (2000). Glucokinase is present in the nucleus of hepatocytes and translocates to the cytoplasm in response to glucose. The Biochemical journal, 345 Pt 3(Pt 3), 567–572. [Link]

-

Lanaspa, M. A., Ishimoto, T., Li, N., Cicerchi, C., Orlicky, D. J., Ruzycki, P., Rivard, C., Inaba, S., Roncal-Jimenez, C. A., Bales, E. S., & Johnson, R. J. (2013). Endogenous fructose production and metabolism in the liver contributes to the development of metabolic syndrome. Nature communications, 4, 2434. [Link]

-

Woods, H. F., Eggleston, L. V., & Krebs, H. A. (1970). The cause of hepatic accumulation of fructose 1-phosphate on fructose loading. The Biochemical journal, 119(3), 501–510. [Link]

-

Herman, M. A., & Birnbaum, M. J. (2021). Molecular aspects of fructose metabolism and metabolic disease. Cell metabolism, 33(12), 2329–2354. [Link]

-

Oberhaensli, R. D., Rajagopalan, B., Taylor, D. J., Radda, G. K., Collins, J. E., Leonard, J. V., & Schwarz, H. (1987). Study of hereditary fructose intolerance by use of 31P magnetic resonance spectroscopy. Lancet (London, England), 2(8565), 931–934. [Link]

-

Shiota, M., Galassetti, P., Igawa, K., & Cherrington, A. D. (2008). Glucokinase translocation in the liver. The Journal of biological chemistry, 283(50), 34643–34649. [Link]

-

Van Schaftingen, E., & Davies, D. R. (1991). Fructose 1-phosphate and the regulation of glucokinase activity in isolated hepatocytes. The Biochemical journal, 278 ( Pt 2)(Pt 2), 513–518. [Link]

-

Lall, A., & Guha, S. K. (2015). Fructose and its role in the body. Journal of the Indian Medical Association, 113(2), 48-50. [Link]

-

Maenpaa, P. H., Raivio, K. O., & Kekomaki, M. P. (1968). Liver adenine nucleotides: fructose-induced depletion and its effect on protein synthesis. Science (New York, N.Y.), 161(3847), 1253–1254. [Link]

-

Stirpe, F., Della Corte, E., Bonetti, E., Abbondanza, A., & De Marco, A. (1970). Fructose-induced hyperuricaemia. Lancet (London, England), 2(7686), 1310–1311. [Link]

-

Dekker, M. J., Su, Q., Baker, C., & Rutledge, A. C. (2010). Fructose: a highly lipogenic nutrient associated with fatty liver. Journal of the American Dietetic Association, 110(10), 1541-1545. [Link]

-

Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 2861–2863. [Link]

-

Johnson, R. J., Nakagawa, T., Sanchez-Lozada, L. G., Shafiu, M., Sundaram, S., Le, M., Ishimoto, T., Sautin, Y. Y., & Lanaspa, M. A. (2013). Sugar, uric acid, and the etiology of diabetes and obesity. Diabetes, 62(10), 3307–3315. [Link]

-

O'Donnell, S., & Bárány, M. (1986). A 31P-NMR study of the fructose-induced degradation of adenine nucleotides in the perfused rat liver. Biochimica et biophysica acta, 889(3), 329–336. [Link]

-

Van den Berghe, G., Bronfman, M., Vanneste, R., & Hers, H. G. (1977). The mechanism of adenosine triphosphate depletion in the liver after a load of fructose. A kinetic study of liver adenylate deaminase. The Biochemical journal, 162(3), 601–609. [Link]

-

Raivio, K. O., Becker, M. A., Meyer, L. J., Greene, M. L., Nuki, G., & Seegmiller, J. E. (1975). Stimulation of human purine synthesis de novo by fructose. Metabolism: clinical and experimental, 24(7), 861–869. [Link]

-

Itoh, R., & Tsushima, K. (1974). Changes in the content of purine ribonucleotides and their catabolites in the liver of fructose-loaded chicken. Journal of biochemistry, 75(4), 715–722. [Link]

-

Mayes, P. A. (1993). Intermediary metabolism of fructose. The American journal of clinical nutrition, 58(5 Suppl), 754S–765S. [Link]

-

Shiota, M., & Cherrington, A. D. (2005). The role of the liver in the regulation of glucose and fructose metabolism. Current opinion in clinical nutrition and metabolic care, 8(4), 436–441. [Link]

-

Diraison, F., Pachiaudi, C., & Beylot, M. (1997). In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated. Metabolism: clinical and experimental, 46(7), 817–821. [Link]

-

Donnelly, K. L., Smith, C. I., Schwarzenberg, S. J., Jessurun, J., Boldt, M. D., & Parks, E. J. (2005). Sources of fatty acids stored in liver and secreted via lipoproteins in patients with nonalcoholic fatty liver disease. The Journal of clinical investigation, 115(5), 1343–1351. [Link]

-

Marques-Lopes, I., Ansorena, D., Astiasarán, I., Forga, L., & Martínez, J. A. (2001). Postprandial de novo lipogenesis and metabolic changes in rats fed a high-fructose diet. The Journal of nutrition, 131(5), 1481–1487. [Link]

Sources

- 1. datapdf.com [datapdf.com]

- 2. Inhibition of phosphorylase-a by fructose-1-phosphate, alpha-glycerophosphate and fructose-1,6-diphosphate: explanation for fructose-induced hypoglycaemia in hereditary fructose intolerance and fructose-1,6-diphosphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolic state of the rat liver in vivo measured by 31P-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric determination of fructose-1:6-diphosphate, hexosemonophosphates, adenosinetriphosphate and adenosinediphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 10. Fructose effect to suppress hepatic glycogen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. PFK - Creative Enzymes [creative-enzymes.com]

- 14. 31P-NMR SPECTROSCOPY OF RAT LIVER DURING SIMPLE STORAGE OR CONTINUOUS HYPOTHERMIC PERFUSION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. byjus.com [byjus.com]

- 16. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Effect of fructose 1-phosphate on the activation of liver glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Fructose-1-Phosphate (F1P) vs. Fructose-6-Phosphate (F6P) – Metabolic Divergence and Therapeutic Targeting

[1]

Executive Summary

For drug development professionals and metabolic researchers, the distinction between Fructose-1-Phosphate (F1P) and Fructose-6-Phosphate (F6P) is not merely structural—it is the defining line between regulated energy homeostasis and unregulated lipogenesis.[1] While F6P is a tightly gated intermediate of glycolysis, F1P represents a "metabolic bypass" that evades the rate-limiting checkpoint of Phosphofructokinase-1 (PFK-1).[1] This guide details the mechanistic divergence of these isomers, their roles in Non-Alcoholic Steatohepatitis (NASH) and Hereditary Fructose Intolerance (HFI), and the analytical protocols required to differentiate them in complex matrices.

Structural and Metabolic Divergence

The "Bypass" Mechanism

The critical physiological difference lies in how these molecules enter the glycolytic pathway.[1]

-

Fructose-6-Phosphate (F6P): Derived principally from glucose (via Glucose-6-Phosphate), F6P is the substrate for Phosphofructokinase-1 (PFK-1) .[1] This enzyme is the primary control point of glycolysis, allosterically inhibited by ATP and Citrate. If cellular energy is high, F6P accumulates and is diverted to glycogen storage or the Pentose Phosphate Pathway (PPP).[1]

-

Fructose-1-Phosphate (F1P): Derived exclusively from fructose via Ketohexokinase (KHK/Fructokinase) , F1P is cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[2][3] Crucially, these products enter glycolysis downstream of PFK-1.

Implication: The formation of F1P and its subsequent cleavage occurs independently of cellular energy status (ATP levels). This "unregulated flux" provides a rapid, unchecked supply of acetyl-CoA, driving de novo lipogenesis (DNL) even when the cell is energy-replete.[1]

Visualization of the Metabolic Bypass

The following diagram illustrates how F1P circumvents the PFK-1 checkpoint, a key factor in fructose-induced hepatotoxicity.

Figure 1: The Fructolysis Bypass.[1] Note how F1P enters the pathway below the PFK-1 checkpoint, facilitating unregulated lipogenesis.[1]

Pathological Implications & Drug Targets[4][5]

The "Phosphate Trap" (HFI vs. NASH)

The accumulation or flux of F1P drives two distinct pathologies depending on the enzymatic context.

| Feature | Hereditary Fructose Intolerance (HFI) | NASH / Metabolic Syndrome |

| Primary Defect | Aldolase B Deficiency | Excessive Dietary Fructose |

| F1P Status | Accumulates (Toxic) | High Flux (Transient) |

| Mechanism | F1P sequesters inorganic phosphate ( | Rapid KHK activity generates excess Acetyl-CoA, overwhelming mitochondrial oxidation.[1] |

| Consequence | ATP depletion | De Novo Lipogenesis |

| Therapeutic Target | KHK Inhibition (To prevent F1P formation).[4] | KHK Inhibition (To reduce lipogenic substrate).[5][4] |

Therapeutic Targeting: Ketohexokinase (KHK)

Recent drug development (e.g., Pfizer's PF-06835919) has focused on inhibiting KHK.

-

Rationale: By inhibiting KHK, fructose is prevented from converting to F1P.[6] Instead, it is excreted or metabolized via hexokinase (slowly) into F6P, forcing it through the regulated PFK-1 checkpoint.[1]

-

Outcome: This prevents both the ATP depletion seen in HFI and the lipogenic flux seen in NASH.[1]

Analytical Methodologies: Separating Isomers

Quantifying F1P and F6P is analytically challenging because they are isobaric (MW: 260.14 Da) and share similar fragmentation patterns. Standard Reverse Phase (C18) chromatography fails to retain these polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.[1]

Validated Protocol: HILIC-MS/MS Separation

This protocol utilizes a polymeric amide-based HILIC column to achieve baseline separation.[1]

Reagents & Equipment:

-

Column: Shodex HILICpak VT-50 2D (2.0 mm ID × 150 mm) or Waters BEH Amide.[1]

-

Mobile Phase A: 100% Acetonitrile.[1]

-

Mobile Phase B: 25 mM Ammonium Formate (pH 9.0 adjusted with

). Note: High pH improves peak shape for sugar phosphates. -

Detection: Triple Quadrupole MS (ESI Negative Mode).

Step-by-Step Workflow:

-

Sample Preparation (Metabolic Quenching):

-

Extract cells/tissue immediately in cold (-20°C) 40:40:20 Acetonitrile:Methanol:Water .[1]

-

Why: F1P turnover is rapid; enzymatic activity must be halted instantly.

-

Centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

-

Chromatographic Gradient:

-

Mass Spectrometry Settings (MRM):

-

F1P Transition: 259.0

97.0 (Phosphate group). -

F6P Transition: 259.0

97.0 (Quantifier) & 259.0 -

Critical: Since transitions are identical, identification relies entirely on Retention Time (RT) . F1P typically elutes after F6P on amide-HILIC phases due to the interaction of the C1-phosphate with the stationary phase.[1]

-

Analytical Logic Flow

Figure 2: Analytical Workflow for Isomer Differentiation.

References

-

Pfizer Inc. (2022).[10] Clinical Study Results: PF-06835919 for NASH and NAFLD. Retrieved from

-

Shepherd, E. L., et al. (2021).[11] "Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis."[11][4] JHEP Reports. Retrieved from

-

Shodex HPLC. (2021). HILIC Columns for Phosphorylated Sugar Analysis. Retrieved from

-

Aldolase B Deficiency. (2023). StatPearls - NCBI Bookshelf. Retrieved from

-

Softic, S., et al. (2018).[12] "Fructose drives de novo lipogenesis affecting metabolic health."[12][13][14][15] Journal of Endocrinology. Retrieved from

Sources

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. shodexhplc.com [shodexhplc.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pfizer.com [pfizer.com]

- 11. research.aston.ac.uk [research.aston.ac.uk]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. researchgate.net [researchgate.net]

- 14. Fructose stimulated de novo lipogenesis is promoted by inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fulcrum of Failure: A Technical Guide to Fructose-1-Phosphate Accumulation in Hereditary Fructose Intolerance

Abstract

Hereditary Fructose Intolerance (HFI) is an autosomal recessive disorder precipitated by a deficiency in the hepatic enzyme aldolase B. This deficiency disrupts the normal metabolism of fructose, leading to the accumulation of fructose-1-phosphate (F-1-P) in the liver, kidneys, and small intestine. The resulting cytotoxic cascade is multifaceted, characterized by a profound cellular energy deficit, inhibition of critical metabolic pathways, and severe clinical manifestations upon ingestion of fructose, sucrose, or sorbitol. This technical guide provides an in-depth exploration of the metabolic derangements centered around F-1-P accumulation, intended for researchers, clinicians, and drug development professionals. We will dissect the molecular mechanisms of F-1-P-induced toxicity, detail established and emergent experimental methodologies for its study, and discuss potential therapeutic avenues.

Introduction: The Genetic Basis and Clinical Onset of HFI

Hereditary Fructose Intolerance is caused by mutations in the ALDOB gene, located on chromosome 9q31.1, which encodes the enzyme aldolase B.[1][2] This enzyme is pivotal in the second step of fructose metabolism.[2] Individuals with HFI are typically asymptomatic until fructose-containing foods are introduced into their diet, often during weaning.[3] The clinical presentation can be acute and severe, including nausea, vomiting, hypoglycemia, jaundice, hepatomegaly, and in some cases, can lead to liver and kidney failure, and even death if unrecognized.[2][3] The global incidence of HFI is estimated to be between 1 in 20,000 and 1 in 60,000 individuals.[1]

The Core Pathophysiology: Aldolase B Deficiency and F-1-P Sequestration

In unaffected individuals, dietary fructose is rapidly phosphorylated by fructokinase (ketohexokinase) in the liver to form fructose-1-phosphate.[3] Aldolase B then cleaves F-1-P into two triose sugars: dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which subsequently enter the glycolytic and gluconeogenic pathways.[3]

In HFI, the deficiency of aldolase B creates a metabolic blockade, leading to a rapid and toxic accumulation of F-1-P within hepatocytes.[3][4] This accumulation is the central event from which all other pathophysiological consequences emanate.

The Downstream Metabolic Cascade of F-1-P Accumulation

The sequestration of F-1-P initiates a series of deleterious downstream effects that cripple cellular metabolism, primarily in the liver.

Phosphate Trapping and Profound ATP Depletion

The continuous phosphorylation of incoming fructose by fructokinase acts as a "phosphate sink," trapping inorganic phosphate (Pi) in the form of F-1-P.[4][5] This sequestration of Pi leads to a rapid and severe depletion of intracellular phosphate pools. The immediate consequence of this phosphate trapping is a drastic reduction in the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency.[1][4] Studies in mice have shown that an intravenous fructose load can cause a decrease in Pi and a simultaneous accumulation of F-1-P within 30 seconds, with a slower decline in ATP concentrations.[6] In humans, intravenous fructose administration has been shown to decrease hepatic ATP concentrations from 2.7 mmol/L to 1.8 mmol/L within minutes.[7] This profound energy crisis impairs numerous cellular functions.

Inhibition of Glycogenolysis and Gluconeogenesis: The Roots of Hypoglycemia

A hallmark of acute fructose toxicity in HFI is severe hypoglycemia.[8] This is a direct consequence of the F-1-P accumulation, which inhibits two critical pathways for maintaining blood glucose homeostasis:

-

Inhibition of Glycogenolysis: F-1-P is a potent allosteric inhibitor of hepatic glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis (the breakdown of glycogen to glucose).[9][10] This inhibition prevents the release of stored glucose from the liver, a critical response to falling blood glucose levels.

-

Inhibition of Gluconeogenesis: The accumulation of F-1-P also impedes gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). F-1-P has been shown to inhibit glucose-6-phosphate isomerase, an enzyme in the gluconeogenic pathway.[1]

The dual blockade of these pathways renders the liver unable to release glucose into the bloodstream, leading to profound hypoglycemia following fructose ingestion.[8]

Disruption of Purine Metabolism and Hyperuricemia

The depletion of intracellular ATP and inorganic phosphate disrupts the delicate balance of adenine nucleotide metabolism. The decrease in Pi activates AMP deaminase, an enzyme that catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[5][6] This shunts purine nucleotides down a catabolic pathway, leading to the overproduction of uric acid and subsequent hyperuricemia.[1][4] This chronic elevation of uric acid can predispose individuals with HFI to gout.[1]

Diagram of HFI Pathophysiology

Caption: Substrate reduction therapy for HFI targets fructokinase.

Conclusion

The accumulation of fructose-1-phosphate in Hereditary Fructose Intolerance is a central pathogenic event that triggers a cascade of severe metabolic derangements, including a profound cellular energy crisis, inhibition of glucose homeostasis, and disruption of purine metabolism. A deep understanding of these intricate molecular pathways is paramount for the development of effective diagnostic and therapeutic strategies beyond simple dietary restriction. The advent of relevant animal models and advanced analytical techniques has paved the way for novel therapeutic approaches, with substrate reduction therapy targeting fructokinase emerging as a particularly promising avenue for future drug development. Continued research in this field holds the promise of improving the long-term outcomes for individuals affected by this challenging metabolic disorder.

References

-

Ali, M., Rellos, P., & Cox, T. M. (1998). Hereditary fructose intolerance. Journal of medical genetics, 35(5), 353–365. [Link]

-

Bottomley, P. A. (1985). Noninvasive study of high-energy phosphate metabolism in human heart by depth-resolved 31P NMR spectroscopy. Science, 229(4715), 769–772. [Link]

-

Oppelt, S. A., Sennott, E. M., & Tolan, D. R. (2015). Aldolase-B knockout in mice phenocopies hereditary fructose intolerance in humans. Molecular genetics and metabolism reports, 2, 53–60. [Link]

-

Kaiser, U. B., & Hegele, R. A. (2023). Hereditary Fructose Intolerance. In StatPearls. StatPearls Publishing. [Link]

-

Van den Berghe, G., Bronfman, M., Vanneste, R., & Hers, H. G. (1977). The mechanism of adenosine triphosphate depletion in the liver after a load of fructose. A kinetic study of liver adenylate deaminase. The Biochemical journal, 162(3), 601–609. [Link]

-

Lanaspa, M. A., et al. (2023). Endogenous Fructose Production and Metabolism Drive Metabolic Dysregulation and Liver Disease in Mice with Hereditary Fructose Intolerance. Metabolites, 13(10), 1098. [Link]

-

Youn, J. H., & Youn, M. S. (1993). Fructose effect to suppress hepatic glycogen degradation. The American journal of physiology, 264(4 Pt 1), E588–E593. [Link]

-

Shanghai Model Organisms. (2018). Aldob-KO. [Link]

-

Cox, T. M., O'Donnell, M. W., Camilleri, M., & Burghes, A. H. (1983). Isolation and characterization of a mutant liver aldolase in adult hereditary fructose intolerance. Identification of the enzyme variant by radioassay in tissue biopsy specimens. The Journal of clinical investigation, 72(1), 201–213. [Link]

-

Wasser, J. S., Inman, K. C., Gonzalez, L. A., & Jackson, D. C. (1990). 31P-NMR measurements of pHi and high-energy phosphates in isolated turtle hearts during anoxia and acidosis. The American journal of physiology, 259(3 Pt 2), R521–R530. [Link]

-

Dr. Oracle. (2025). Does the conversion of fructose into fructose-1-phosphate require a molecule of Adenosine Triphosphate (ATP)?. [Link]

-

Tappy, L. (2025). Molecular Aspects of Fructose Metabolism and Metabolic Disease. Clinician Resources. [Link]

-

Lanaspa, M. A., et al. (2018). Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice. The Journal of clinical investigation, 128(6), 2226–2238. [Link]

-

Taylor & Francis. (n.d.). Fructose 1-phosphate – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Substrate reduction therapy. [Link]

-

Martin, W. H., et al. (1998). Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proceedings of the National Academy of Sciences of the United States of America, 95(4), 1776–1781. [Link]

-

Meyer, R. A., Kushmerick, M. J., & Brown, T. R. (1982). Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. American journal of physiology. Cell physiology, 242(1), C1–C11. [Link]

-

Maes, M., Schravendijk, C. F., & Pipeleers, D. G. (2001). Metabolic depletion of ATP by fructose inversely controls CD95- and tumor necrosis factor receptor 1-mediated hepatic apoptosis. The Journal of biological chemistry, 276(38), 35427–35434. [Link]

-

Medscape. (2025). Aldolase: Reference Range, Interpretation, Collection and Panels. [Link]

-

Asaka, M., & Alpert, E. (1984). Human aldolase B serum levels: a marker of liver injury. Gastroenterology, 87(1), 159–165. [Link]

-

Kaufmann, U., & Froesch, E. R. (1973). Inhibition of phosphorylase-a by fructose-1-phosphate, alpha-glycerophosphate and fructose-1,6-diphosphate: explanation for fructose-induced hypoglycaemia in hereditary fructose intolerance and fructose-1,6-diphosphatase deficiency. European journal of clinical investigation, 3(5), 407–413. [Link]

-

De-Madaria, E., et al. (2024). Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance. Diseases, 12(3), 44. [Link]

-

Boston University. (n.d.). FAQ: HFI Detailed. [Link]

-

Pixorize. (2018, October 17). Hereditary Fructose Intolerance | USMLE Step 1 Mnemonic [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Hereditary fructose intolerance. [Link]

-

ADDI. (n.d.). Validation of 31P-NMR spectroscopy as analytical method for assessing metabolic landscape of mouse liver. [Link]

-

Csomós, G., & Hucho, F. (1975). Effect of fructose 1-phosphate on the activation of liver glycogen synthase. FEBS letters, 55(1), 183–186. [Link]

-

MedlinePlus. (2011). Hereditary fructose intolerance. [Link]

-

Singh, S. K., et al. (2022). Hereditary fructose intolerance: A comprehensive review. World journal of clinical pediatrics, 11(4), 321–331. [Link]

-

GeneReviews. (n.d.). Hereditary Fructose Intolerance. [Link]

-

Taylor & Francis. (n.d.). Substrate reduction therapy – Knowledge and References. [Link]

-

Yue, W. W., Mackinnon, S., & Bezerra, G. A. (2019). Substrate reduction therapy for inborn errors of metabolism. Essays in biochemistry, 63(2), 265–274. [Link]

-

Oikonomakos, N. G., et al. (2000). Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate. Protein science : a publication of the Protein Society, 9(10), 1930–1945. [Link]

-

Patsnap Synapse. (2025). Fructose Intolerance - Drugs, Targets, Patents. [Link]

-

Ali, M., & Rellos, P. (2023). Fructose-1-Phosphate Aldolase Deficiency. In StatPearls. StatPearls Publishing. [Link]

-

Buziau, A. M., et al. (2019). Recent advances in the pathogenesis of hereditary fructose intolerance: implications for its treatment and the understanding of fructose-induced non-alcoholic fatty liver disease. Cellular and molecular life sciences : CMLS, 77(9), 1709–1719. [Link]

-

Taylor & Francis. (n.d.). Inorganic phosphate – Knowledge and References. [Link]

Sources

- 1. Hereditary fructose intolerance: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]

- 4. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. FAQ: HFI Detailed [bu.edu]

- 6. The mechanism of adenosine triphosphate depletion in the liver after a load of fructose. A kinetic study of liver adenylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance [mdpi.com]

- 9. Fructose effect to suppress hepatic glycogen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of phosphorylase-a by fructose-1-phosphate, alpha-glycerophosphate and fructose-1,6-diphosphate: explanation for fructose-induced hypoglycaemia in hereditary fructose intolerance and fructose-1,6-diphosphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Aldolase B Interaction with Fructose-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), commonly known as aldolase, is a pivotal enzyme in central carbon metabolism, catalyzing the reversible cleavage of fructose 1,6-bisphosphate (FBP) into glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2] In vertebrates, three tissue-specific isozymes exist: aldolase A (muscle), aldolase B (liver), and aldolase C (brain).[2][3] This guide focuses on aldolase B, the primary isozyme in the liver, kidney, and small intestine, which plays a crucial role not only in glycolysis and gluconeogenesis but also in the metabolism of dietary fructose.[1][3][4]

Aldolase B is unique among the isozymes in its comparable catalytic efficiency for both FBP and fructose-1-phosphate (F1P), the initial product of fructose metabolism.[1][3] This dual substrate specificity underscores its central role in integrating fructose into the glycolytic and gluconeogenic pathways.[1] A deficiency in aldolase B activity leads to the autosomal recessive disorder Hereditary Fructose Intolerance (HFI), a potentially life-threatening condition characterized by the accumulation of toxic levels of F1P upon fructose ingestion.[5][6][7] Understanding the intricate mechanism of aldolase B's interaction with F1P is therefore of paramount importance for diagnosing HFI and developing potential therapeutic interventions.

This technical guide provides a comprehensive exploration of the structural and mechanistic basis of the aldolase B-F1P interaction, details key experimental methodologies for its study, and discusses the implications for drug development.

Structural Architecture of Aldolase B

Human aldolase B is a homotetrameric enzyme, with each of the four subunits having a molecular weight of approximately 36 kDa.[3] The monomeric unit adopts a TIM barrel fold, characterized by eight parallel β-strands forming a central barrel surrounded by eight α-helices.[1] The active site is located within a cavity at the C-terminal end of this barrel structure.[4]

While the overall three-dimensional structures of the aldolase isozymes are highly conserved, specific regions of sequence variability, known as isozyme-specific regions (ISRs), are thought to confer their distinct substrate specificities and catalytic properties.[3] In aldolase B, these ISRs are located on the enzyme's surface and in the C-terminal region, which is known to be flexible and involved in product release.[3][8]

X-ray crystallographic studies of human liver aldolase B have provided detailed insights into its structure and have been instrumental in understanding the molecular basis of HFI-causing mutations.[8] For instance, the common A149P mutation induces significant local disorder, which propagates to disrupt subunit interfaces and the active site architecture, explaining the observed thermal instability and reduced activity of the mutant enzyme.[9][10]

Key Active Site Residues

The catalytic activity of aldolase B relies on a constellation of critical amino acid residues within the active site that participate in substrate binding and the chemical transformations of the catalytic cycle. These include:

-

Lys229: The catalytic lysine that forms a Schiff base intermediate with the keto group of the substrate.[3] This covalent catalysis is the hallmark of Class I aldolases, to which the vertebrate isozymes belong.[2][3]

-

Asp33: Acts as the general base catalyst, abstracting a proton from the C4-hydroxyl group of the bound substrate to facilitate C-C bond cleavage.[11]

-

Glu187: Plays a crucial role in the dehydration and hydration steps of Schiff base formation and hydrolysis.[11]

-

Arg55 and Lys146: Involved in binding the C1-phosphate group of fructose-1-phosphate.[4]

-

Arg303: A "trigger" residue that binds the phosphate group of DHAP and is implicated in the conformational changes associated with product release.[11]

The precise spatial arrangement of these residues is critical for the enzyme's catalytic efficiency and is often disrupted by mutations found in HFI patients.[9][12]

The Catalytic Mechanism of Fructose-1-Phosphate Cleavage

The cleavage of fructose-1-phosphate by aldolase B proceeds through a well-characterized Class I aldolase mechanism involving the formation of a covalent Schiff base intermediate. This mechanism can be dissected into the following key steps:

-

Substrate Binding and Ring Opening: Fructose-1-phosphate, which exists predominantly in its cyclic furanose form in solution, binds to the active site. The enzyme facilitates the opening of the ring to its linear keto form.

-

Schiff Base Formation: The ε-amino group of the active site Lys229 acts as a nucleophile, attacking the C2 carbonyl carbon of the linear F1P. This is followed by a dehydration step, catalyzed by residues like Glu187, to form a protonated Schiff base (or iminium ion).[3][11] This covalent intermediate is a central feature of the catalytic cycle.

-

Aldol Cleavage: The general base, Asp33, abstracts the proton from the C4-hydroxyl group of the substrate.[11] This initiates the cleavage of the C3-C4 bond, resulting in the release of the first product, glyceraldehyde. The remaining three-carbon fragment is now covalently attached to the enzyme as an enamine intermediate.

-

Tautomerization and Protonation: The enamine intermediate tautomerizes to a ketimine, and a proton is added to the C3 carbon.

-

Schiff Base Hydrolysis: The Schiff base is hydrolyzed in a reversal of the formation step, releasing the second product, dihydroxyacetone phosphate (DHAP). This regenerates the free enzyme, ready for another catalytic cycle.

// Edges E_LysNH2 -> Carbinolamine [label="+ F1P"]; Carbinolamine -> SchiffBase [label="- H2O"]; SchiffBase -> Enamine [label="Aldol Cleavage\n- Glyceraldehyde", dir=both, arrowhead=normal, arrowtail=normal]; Enamine -> DHAP_SchiffBase [label="Protonation"]; DHAP_SchiffBase -> E_LysNH2 [label="Hydrolysis\n+ H2O\n- DHAP"];

// Invisible nodes and edges for layout {rank=same; E_LysNH2; F1P} {rank=same; DHAP_SchiffBase; DHAP} Glyceraldehyde [style=invis]; SchiffBase -> Glyceraldehyde [style=invis]; } "Aldolase B Catalytic Cycle for F1P Cleavage"

The release of the second product, DHAP, is considered a rate-limiting step in the overall reaction for Class I aldolases and likely involves a conformational change of the C-terminus.[1]

Methodologies for Studying the Aldolase B-F1P Interaction

A variety of experimental techniques are employed to investigate the kinetics, thermodynamics, and structural basis of the interaction between aldolase B and its substrates.

Enzyme Kinetics Assays

Enzyme kinetics studies are fundamental to characterizing the catalytic efficiency of aldolase B. The most common method is a coupled spectrophotometric assay.

Protocol: Spectrophotometric Aldolase B Activity Assay

This protocol measures the rate of F1P cleavage by coupling the production of DHAP and glyceraldehyde to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12]

Principle: Aldolase B cleaves F1P into DHAP and glyceraldehyde. Triose phosphate isomerase (TPI) converts DHAP to G3P. α-Glycerophosphate dehydrogenase (α-GPDH) then reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. The rate of NADH disappearance is directly proportional to the aldolase B activity.

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-acetate, 10 mM EDTA, pH 7.6.

-

Substrate Stock: 100 mM Fructose-1-Phosphate in dH₂O.

-

NADH Stock: 10 mM NADH in Assay Buffer.

-

Coupling Enzymes: A mixture of α-glycerophosphate dehydrogenase and triose phosphate isomerase (e.g., 2 mg/mL).

-

Aldolase B Enzyme: Purified recombinant or native aldolase B.

-

Bovine Serum Albumin (BSA): 10 mg/mL stock to prevent enzyme denaturation.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

Assay Buffer to a final volume of 1 mL.

-

0.15 mM NADH.

-

100 µg/mL BSA.

-

20 µL of the coupling enzyme mix.

-

-

Add a range of F1P concentrations (e.g., from 0.1 to 10 times the expected Kₘ).

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate.

-

Initiate the reaction by adding a small, non-limiting amount of aldolase B enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding F1P concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Kinetic Parameters

Kinetic studies provide crucial quantitative data on enzyme performance.

| Parameter | Description | Typical Value for Aldolase B & F1P |

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. Reflects the affinity of the enzyme for the substrate. | ~1.0 - 2.2 mM[13] |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme active site per unit time. | Varies with conditions |

| kcat/Kₘ | Catalytic efficiency. A measure of how efficiently the enzyme converts substrate to product at low substrate concentrations. | Aldolase B has a high catalytic efficiency for F1P.[1] |

Mutations associated with HFI typically result in a significant increase in Kₘ and/or a decrease in kcat, leading to a drastic reduction in catalytic efficiency.[12]

Structural Biology Techniques

X-ray Crystallography

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of proteins. It has been instrumental in:

-

Elucidating the overall fold and quaternary structure of aldolase B.[1][8]

-

Identifying the specific residues in the active site.[4]

-

Visualizing the structural consequences of HFI-causing mutations.[9][10]

-

Trapping and visualizing reaction intermediates, such as the Schiff base with DHAP, providing a structural snapshot of the catalytic mechanism.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about the structure and dynamics of proteins in solution, complementing the static picture from crystallography. It can be used to study protein-ligand interactions, conformational changes upon substrate binding, and the pKa values of active site residues.

Biophysical Methods for Binding Analysis

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[14] It measures the heat released or absorbed during the binding of a ligand (e.g., F1P or an inhibitor) to a macromolecule (aldolase B).

Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. Each injection of ligand results in a heat change until the protein becomes saturated.

Data Obtained:

-

Binding Affinity (Kₐ or Kₔ)

-

Enthalpy of Binding (ΔH)

-

Entropy of Binding (ΔS)

-

Stoichiometry of Binding (n)

ITC is invaluable for characterizing the binding of substrates, substrate analogs, and potential inhibitors, providing a complete thermodynamic profile of the interaction without the need for labeling or immobilization.[14]

Aldolase B in Disease and Drug Development

Hereditary Fructose Intolerance (HFI)

HFI is a direct consequence of impaired aldolase B function.[5][6] Over 15 different mutations in the ALDOB gene have been identified in HFI patients.[15] These mutations can be broadly classified into two groups:[12]

-

Catalytic Mutants: These variants retain the tetrameric structure but have altered kinetic properties (e.g., W147R, R303W).[12]

-

Structural Mutants: These mutations lead to dissociation of the homotetramer into inactive or minimally active subunits, often due to reduced thermal stability (e.g., A149P, A174D).[12]

The accumulation of F1P in the liver and kidneys of HFI patients has severe metabolic consequences, including the inhibition of glycogenolysis and gluconeogenesis, leading to profound hypoglycemia after fructose ingestion.[12][16] The primary management strategy for HFI is the strict dietary exclusion of fructose, sucrose, and sorbitol.[6][17]

Aldolase as a Therapeutic Target

While HFI is a loss-of-function disease, the inhibition of aldolase is being explored in other contexts, such as cancer therapy. Many cancer cells exhibit a high rate of glycolysis (the Warburg effect), and aldolase A is often upregulated.[18] Therefore, developing inhibitors that can distinguish between aldolase isozymes is an active area of research.[18]

The detailed understanding of the aldolase B active site and catalytic mechanism provides a strong foundation for the rational design of specific inhibitors.[18] Strategies include designing compounds that:

-

Mimic the substrate or transition state.

-

Form a covalent bond with the active site Lys229, acting as Schiff base inhibitors.[19]

Such research not only holds promise for developing new cancer therapeutics but also provides valuable chemical tools to further probe the function of aldolase isozymes.

Conclusion

The interaction between aldolase B and fructose-1-phosphate is a finely tuned enzymatic process, critical for normal fructose metabolism. Its mechanism, centered around the formation of a covalent Schiff base intermediate, is a classic example of enzyme catalysis. A deep understanding of this interaction, derived from decades of biochemical, kinetic, and structural studies, has been essential for elucidating the molecular basis of Hereditary Fructose Intolerance. The methodologies described herein represent the core experimental toolbox for researchers in this field. As we move forward, this foundational knowledge will continue to be critical for the development of novel diagnostic tools for metabolic disorders and for the design of specific inhibitors targeting aldolase activity in various disease contexts.

References

-

Research - Boston University. [Link]

-

Ali, M., & Rellos, P. (n.d.). Expression, Purification, and Characterization of Natural Mutants of Human Aldolase B. Genetyca ICM. [Link]

-

Dalby, A., et al. (2001). 1J4E: FRUCTOSE-1,6-BISPHOSPHATE ALDOLASE COVALENTLY BOUND TO THE SUBSTRATE DIHYDROXYACETONE PHOSPHATE. RCSB PDB. [Link]

-

Wikipedia. (n.d.). Aldolase B. [Link]

-

M-CSA. (n.d.). fructose-bisphosphate aldolase (Class II). [Link]

-

Taylor & Francis. (n.d.). Aldolase b – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Fructose-bisphosphate aldolase. [Link]

-

Frontiers. (2021). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. [Link]

-

Karim, N., & A. Al-Jahdali, A. (2023). Fructose-1-Phosphate Aldolase Deficiency. In StatPearls. StatPearls Publishing. [Link]

-

Assay Genie. (n.d.). Aldolase Activity Colorimetric Assay Kit (#BN00889). [Link]

-

Zhang, Y., et al. (2020). Computational and Experimental Study of Inhibitors Design for Aldolase A. PMC. [Link]

-

Malay, A. D., et al. (2005). Structure of the thermolabile mutant aldolase B, A149P: molecular basis of hereditary fructose intolerance. PubMed. [Link]

-

Dalby, A., et al. (2000). 1QO5: Fructose 1,6-bisphosphate Aldolase from Human Liver Tissue. RCSB PDB. [Link]

-

MDPI. (2024). Aldolase: A Desirable Biocatalytic Candidate for Biotechnological Applications. [Link]

-

Lorentzen, E., et al. (2005). 1W8S: The mechanism of the Schiff Base Forming Fructose-1,6-bisphosphate Aldolase: Structural analysis of reaction intermediates. RCSB PDB. [Link]

-

Chen, C.-Y., et al. (2021). Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii. PMC. [Link]

-

Malay, A. D., et al. (2005). 1XDL: Structure of human aldolase B associated with hereditary fructose intolerance (A149P), at 277K. RCSB PDB. [Link]

-

Abboud, J., & Storey, K. B. (2013). Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure. PMC. [Link]

-

Santer, R., et al. (2005). The spectrum of aldolase B (ALDOB) mutations and the prevalence of hereditary fructose intolerance in Central Europe. Genetyca ICM. [Link]

-

Frontiers. (2022). Isothermal Titration Calorimetry in Biocatalysis. [Link]

-

Lorentzen, E., et al. (2005). Mechanism of the Schiff Base Forming Fructose-1,6-bisphosphate Aldolase: Structural Analysis of Reaction Intermediates. Biochemistry. [Link]

-

Mathew, A., & V. K., A. (2022). Hereditary fructose intolerance: A comprehensive review. PMC. [Link]

-

Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). ALDOB (aldolase B, fructose-bisphosphate). [Link]

-

ResearchGate. (n.d.). Isothermal titration calorimetry results for 5 (a) and 2 (b). [Link]

-

Metabolic Support UK. (n.d.). Hereditary Fructose Intolerance. [Link]

-

ResearchGate. (2025). Schiff Base Based Metal Complexes: A Review of Their Catalytic Activity on Aldol and Henry Reaction. [Link]

-

Wikipedia. (n.d.). Hereditary fructose intolerance. [Link]

- Google Patents. (n.d.).

-

Gitzelmann, R., et al. (1983). A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance. PubMed. [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). [Link]

-

Cox, T. M. (1998). Hereditary fructose intolerance. Journal of Medical Genetics. [Link]

-

ResearchGate. (n.d.). Structure-Based Rational Design of Novel Inhibitors Against Fructose-1,6-Bisphosphate Aldolase from Candida albicans. [Link]

-

Catalyst University. (2014, September 28). Biochemistry | Schiff Base Chemistry [Part 1/2] [Video]. YouTube. [Link]

Sources

- 1. Research [bu.edu]

- 2. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 3. Aldolase B - Wikipedia [en.wikipedia.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hereditary fructose intolerance: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]

- 8. rcsb.org [rcsb.org]

- 9. Structure of the thermolabile mutant aldolase B, A149P: molecular basis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. genetyca-icm.com [genetyca-icm.com]

- 13. A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 15. genetyca-icm.com [genetyca-icm.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. metabolicsupportuk.org [metabolicsupportuk.org]

- 18. Computational and Experimental Study of Inhibitors Design for Aldolase A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP1641807B1 - Aromatic compounds as aldolase inhibitors - Google Patents [patents.google.com]

Structural Conformation & Isolation of Fructose-1-Phosphate Barium Salt

Technical Monograph | Version 2.1

Executive Summary

This technical guide details the structural dynamics, isolation methodology, and analytical characterization of Fructose-1-Phosphate (F1P) Barium Salt . While historically utilized for the fractionation of sugar phosphates (the "Tankó-Robison" ester), the barium salt form remains a critical tool in structural biology for stabilizing the phosphate moiety during crystallographic analysis and purification. This guide is designed for biochemists and drug developers targeting Aldolase B in the context of Hereditary Fructose Intolerance (HFI) and metabolic oncology.

Part 1: Structural Dynamics and Barium Coordination

The Mutarotation Equilibrium

In aqueous solution, Fructose-1-Phosphate exists as a dynamic equilibrium of tautomers. Unlike Glucose-6-Phosphate, which heavily favors the pyranose form, F1P exhibits a more complex distribution due to the steric bulk of the phosphate group at the C1 position.

- -D-Fructopyranose (~80%): The thermodynamically dominant form in solution.

-

-D-Fructofuranose &

-

Open-Chain Keto (~0.5%): The reactive species for Schiff-base formation in the active site.

The Barium "Locking" Mechanism

The introduction of Barium ions (

In the solid-state lattice of the F1P-Barium salt:

-

Phosphate Chelation: The

ion coordinates strongly with the oxygen atoms of the C1-phosphate group. -

Hydroxyl Bridging: Crucially, the barium ion often forms bridging coordinate bonds with the C2 and C3 hydroxyl groups.

-

Conformational Selection: This multidentate chelation tends to stabilize the

-D-fructofuranose or keto configurations in the precipitate, as these geometries offer the optimal "bite angle" for the large barium ion, effectively "locking" the sugar out of its rapid mutarotation cycle.

Technical Insight: This solubility differential is the basis of purification. Barium Fructose-6-Phosphate is moderately soluble in water/ethanol mixtures, whereas Barium Fructose-1-Phosphate is sparingly soluble, allowing for fractional precipitation.

Part 2: Experimental Protocol – Enzymatic Synthesis & Isolation

Objective: Isolate high-purity F1P Barium salt from D-fructose using a self-validating enzymatic workflow.

Phase A: Enzymatic Phosphorylation

Avoid Hexokinase, which produces Fructose-6-Phosphate. Use Hepatic Ketohexokinase (KHK).

-

Reaction Matrix: Prepare a 50 mL buffer solution (50 mM Tris-HCl, pH 7.8).

-

Substrate Loading: Add D-Fructose (10 mM) and ATP (12 mM).

-

Catalyst: Add Recombinant Human Ketohexokinase (KHK-C isoform, 50 Units).

-

Cofactor: Add

(5 mM). Mg is essential for ATP-enzyme bridging. -

Incubation: Incubate at 37°C for 4 hours. Monitor ATP consumption via HPLC or TLC.

Phase B: Barium Precipitation (The Purification Step)

-

Quenching: Stop reaction by heating to 90°C for 2 mins (denatures KHK). Centrifuge to remove protein debris.

-

Barium Addition: To the supernatant, add Barium Acetate (

) solution (1.0 M) dropwise until the molar ratio of Ba:Fructose is 1.5:1. -

Ethanol Fractionation:

-

Add absolute ethanol slowly to reach 20% v/v. Note: Impurities like inorganic phosphate (

) may precipitate first; remove via filtration. -

Increase ethanol concentration to 80% v/v . The F1P-Barium salt will precipitate as a fine white microcrystalline powder.

-

-

Collection: Centrifuge at 4,000 x g for 15 mins. Wash pellet 3x with 90% ethanol to remove residual ATP and Barium Acetate.

-

Drying: Desiccate under vacuum over

.

Phase C: Cation Exchange (For Analysis)

Barium interferes with biological assays. Convert to Sodium/Acid form before use.

-

Resin: Dowex 50W-X8 (

form). -

Elution: Pass the Barium salt slurry through the column. Collect the acidic eluate (F1P acid).

-

Neutralization: Immediately neutralize with NaOH to pH 7.0 to prevent acid-catalyzed hydrolysis of the phosphate ester.

Part 3: Visualization of Workflows

Diagram 1: Isolation Logic Flow

This diagram illustrates the critical separation of F1P from F6P and inorganic phosphate based on Barium solubility rules.

Caption: Fractional precipitation strategy leveraging the differential solubility of Barium-F1P vs. Barium-F6P in ethanolic solutions.

Diagram 2: Metabolic Bottleneck (HFI Context)

Visualizing why F1P structural integrity is vital for Aldolase B drug targeting.

Part 4: Analytical Characterization Data

To validate the synthesis, compare your sample against these established NMR standards. Data is based on the sodium salt form (post-exchange) in

Table 1: NMR Chemical Shifts (ppm)

Distinguishing the

| Carbon Position | Structural Note | ||

| C1 (Phosphate) | 64.8 (d) | 68.2 (d) | Doublet due to |

| C2 (Anomeric) | 99.1 | 102.5 | Quaternary carbon; shifts downfield in furanose. |

| C3 | 68.5 | 76.2 | - |

| C4 | 70.6 | 75.5 | - |

| C5 | 70.1 | 81.3 | Ring closure point. |

| C6 | 64.0 | 63.5 | - |

Table 2: NMR Parameters

The definitive test for monophosphate purity.

| Parameter | Value | Interpretation |

| Chemical Shift ( | +4.2 to +4.5 ppm | Characteristic of primary alcohol monoesters. |

| Coupling ( | Triplet / Multiplet | Indicates coupling to the two protons on C1. |

| Impurity Signal | +0.5 to +1.0 ppm | Indicates hydrolysis to Inorganic Phosphate ( |

| Impurity Signal | -5.0 to -10.0 ppm | Indicates residual ATP or Polyphosphates. |

References

- Robison, R. (1932). The Significance of Phosphoric Esters in Metabolism. New York University Press.

-

Herman, R. H., & Zakim, D. (1968). "Fructose Metabolism: The Fructose Metabolic Pathway". The American Journal of Clinical Nutrition. Link

-

Gurtler, F., et al. (2018). "Development of an enzymatic assay for fructose-1-phosphate". Analytical Biochemistry. Link

-

PubChem. (2024). "Fructose-1-Phosphate Compound Summary". National Library of Medicine. Link

-

Tolan, D. R. (1995). "Molecular Basis of Hereditary Fructose Intolerance: Mutations and Polymorphisms in the Human Aldolase B Gene". Human Mutation.[1] Link

Sources

Precision Synthesis of Fructose-1-Phosphate (F1P): A Biocatalytic & Therapeutic Guide

Executive Summary

Fructose-1-Phosphate (F1P) is the pivotal intermediate in fructolysis, a metabolic pathway increasingly implicated in non-alcoholic steatohepatitis (NASH), metabolic syndrome, and hepatocellular carcinoma.[1][2][3][4][5] Unlike glucose metabolism, which is tightly regulated by phosphofructokinase, fructose metabolism via Ketohexokinase (KHK) is rapid and unregulated, leading to hepatic ATP depletion and accelerated lipogenesis.

This technical guide outlines the biochemical rationale and methodological protocols for the synthesis of F1P. It prioritizes a biocatalytic approach coupled with ATP regeneration , offering superior stereospecificity and yield compared to traditional chemical phosphorylation.

Part 1: The Biological Imperative

The Fructolysis Bypass

The clinical relevance of F1P stems from its unique position in hepatic metabolism.[5][6] Fructose enters the hepatocyte via GLUT2/5 and is phosphorylated by KHK to F1P.[7] Crucially, F1P bypasses the rate-limiting step of glycolysis (PFK-1).[5]

-

KHK-C (High Activity): The dominant isoform in the liver, possessing a low

for fructose (~1 mM). It drives rapid phosphorylation, depleting intracellular phosphate and ATP. -

KHK-A (Low Activity): Ubiquitous but low affinity (

~8 mM). -

Pathophysiology: The rapid accumulation of F1P sequesters inorganic phosphate (

), activating AMP deaminase and leading to uric acid production—a key driver of mitochondrial oxidative stress.

Pathway Visualization

The following diagram illustrates the divergence of fructolysis from glycolysis and the "ATP Trap" mechanism.

Figure 1: The Fructolysis Pathway highlighting the unregulated phosphorylation of fructose by KHK-C, leading to F1P accumulation, ATP depletion, and downstream lipogenesis.[1][5]

Part 2: Biosynthetic Mechanisms & Protocols

Why Biocatalysis?

Chemical synthesis of F1P is historically plagued by the lack of regioselectivity. Phosphorylating fructose chemically often yields a mixture of Fructose-6-Phosphate (F6P), Fructose-1,6-Bisphosphate, and various cyclic isomers. Separation requires tedious chromatography.

The Biocatalytic Solution: Using recombinant KHK ensures 100% regioselectivity for the C1 position. However, the stoichiometric consumption of ATP makes this expensive for gram-scale synthesis. Therefore, an ATP Regeneration System is mandatory for economic viability.

Protocol: Enzymatic Synthesis with ATP Regeneration

This protocol utilizes an Acetate Kinase (AckA) / Acetyl Phosphate system to recycle ADP back to ATP.

Reagents & Equipment

-

Substrate: D-Fructose (High purity).

-

Enzyme 1: Recombinant Human KHK-C (or bacterial Fructokinase).

-

Enzyme 2 (Regeneration): Acetate Kinase (from E. coli or B. stearothermophilus).

-

Phosphate Donor: Acetyl Phosphate (Lithium or Potassium salt).

-

Cofactor:

(Essential for kinase activity). -

Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.

-

Reaction Vessel: Thermostated bioreactor or shaker flask.

Step-by-Step Workflow

-

Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) containing 10 mM

. Degas to prevent oxidation if using sensitive enzyme variants. -

Reaction Assembly (100 mL Scale):

-

Add D-Fructose to a final concentration of 50 mM.

-

Add Acetyl Phosphate (60 mM, slight excess).

-

Add catalytic ATP (2 mM). Note: We do not need stoichiometric ATP; the system will cycle this pool.

-

Add Acetate Kinase (5–10 Units/mL).

-

Initiate reaction with KHK (2–5 Units/mL).

-

-

Incubation: Incubate at 30°C–37°C with gentle agitation (150 rpm). Monitor pH; the release of acetate will lower pH. Maintain pH 7.5 using 1M NaOH via an autotitrator or manual adjustment.

-

Monitoring: Track reaction progress via HPLC (Aminex HPX-87H column) or by assaying residual fructose.

-

Termination & Purification:

-

Heat inactivation: 80°C for 10 mins (precipitates enzymes).

-

Centrifuge (10,000 x g, 15 mins) to remove protein debris.

-

Isolation: F1P is highly water-soluble. Purification is best achieved via Anion Exchange Chromatography (e.g., DEAE-Sepharose), eluting with a linear gradient of ammonium bicarbonate.

-

Lyophilization: Convert the eluted salt form to the desired cation salt (e.g., Sodium or Barium) and lyophilize to a white powder.

-

Mechanism of ATP Regeneration

The following diagram details the coupled enzymatic cycle that drives the synthesis.

Figure 2: Coupled enzymatic workflow. Acetate Kinase recycles ADP to ATP using Acetyl Phosphate, driving the thermodynamically favorable phosphorylation of Fructose by KHK.

Part 3: Analytical Validation

Trustworthiness in synthesis requires rigorous validation. F1P must be distinguished from F6P.

Quantitative Comparison of Methods

| Feature | Biocatalytic (KHK) | Chemical Synthesis |

| Regioselectivity | 100% (C1-OH only) | Poor (C1, C6, and mixtures) |

| Yield | >90% (with ATP regen) | 30–50% (after purification) |

| Stereochemistry | Retains D-configuration | Risk of racemization |

| Purification | Simple (Ion Exchange) | Complex (Isomer separation) |

| Scalability | High (Bioreactor compatible) | Low (Reagent intensive) |

Validation Techniques

-

P-NMR: The definitive identification method.

-

F1P Signal: Distinct singlet at

~4.5 ppm (pH dependent). -

F6P Signal: Distinct singlet shifted downfield relative to F1P.

-

-

Enzymatic Coupling Assay:

-

Incubate purified product with Aldolase B and NADH.

-

Logic: Only F1P is cleaved by Aldolase B to DHAP and Glyceraldehyde.[1] DHAP is then reduced by Glycerol-3-Phosphate Dehydrogenase, consuming NADH (absorbance drop at 340 nm). F6P will not react in this specific coupled system.

-

Part 4: Therapeutic Context & Screening

Synthesized F1P is a critical reagent for drug discovery in the NASH/NAFLD space.

Screening Aldolase B Inhibitors

Researchers seek to inhibit Aldolase B to prevent the generation of lipogenic trioses.

-

Protocol: Use synthesized F1P as the substrate. Monitor the lack of DHAP formation in the presence of small molecule candidates.

KHK Inhibitor Validation

While F1P is the product of KHK, it is used to study product inhibition kinetics.

-

Relevance: High intracellular F1P can allosterically modulate Glucokinase regulatory protein (GCKR), triggering glucokinase translocation. This "crosstalk" is a vital area of metabolic research.

References

-

Lanaspa, M. A., et al. (2018).[3] "Ketohexokinase targets for nonalcoholic fatty liver disease." Cell Metabolism. Link

-

Hayward, B. E., & Bonthron, D. T. (1998).[8] "Structure and alternative splicing of the ketohexokinase gene." European Journal of Biochemistry. Link

-

Diggle, C. P., et al. (2009). "Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme." Journal of Histochemistry & Cytochemistry. Link

-

Andlish, A. E., et al. (2025). "ATP Regeneration by Polyphosphate Kinase Powers Efficient Oligosaccharide Synthesis."[9] ACS Chemical Biology. Link

-

Softic, S., et al. (2017). "The sweet path to metabolic demise: fructose and lipid synthesis." Journal of Clinical Investigation. Link

Sources